6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a hydroxymethyl group, an octahydroisoindole ring, and a pyridine carbonitrile moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile typically involves multistep organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid and dimethyl sulfate, are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
Imidazole derivatives: Known for their therapeutic potential and diverse chemical properties.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
6-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c16-7-12-4-5-14(17-8-12)18-9-13-3-1-2-6-15(13,10-18)11-19/h4-5,8,13,19H,1-3,6,9-11H2 |
InChI Key |
ZBDGFWLPSMFQHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=C(C=C3)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.